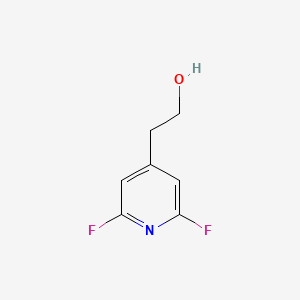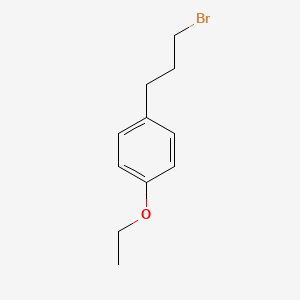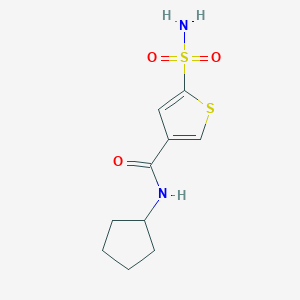
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethan-1-ol group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoropyridine with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product . Another approach includes the use of Grignard reagents, where 2,6-difluoropyridine is reacted with ethylmagnesium bromide followed by hydrolysis to obtain this compound .
Analyse Chemischer Reaktionen
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The ethan-1-ol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound’s interaction .
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
2-(2,3-Difluoropyridin-4-yl)ethan-1-ol: This compound has fluorine atoms at positions 2 and 3 instead of 2 and 6, which can lead to different chemical reactivity and biological activity.
2-(2,4-Difluoropyridin-3-yl)ethan-1-ol: The fluorine atoms are positioned differently on the pyridine ring, affecting its electronic properties and interactions with biological targets.
The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7F2NO |
|---|---|
Molekulargewicht |
159.13 g/mol |
IUPAC-Name |
2-(2,6-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-5(1-2-11)4-7(9)10-6/h3-4,11H,1-2H2 |
InChI-Schlüssel |
UMOQVLLNINHOTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)






![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)

![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
